Carbamoyl chloride

描述

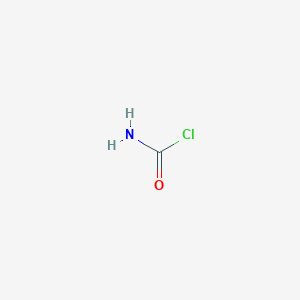

Structure

3D Structure

属性

IUPAC Name |

carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClNO/c2-1(3)4/h(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDWPUIZGOQOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963544 | |

| Record name | Carbonochloridimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-72-9 | |

| Record name | Carbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M01P14SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Carbamoyl Chlorides

Phosgene-Based Preparations: Process Optimization and Mechanistic Considerations

The reaction involving phosgene (B1210022) remains a cornerstone of carbamoyl (B1232498) chloride synthesis, though it requires careful control to ensure efficiency and safety.

Reaction of Amines with Phosgene: Stoichiometry Control and Reaction Pathways

The synthesis of carbamoyl chlorides from the reaction of an amine with phosgene is a well-established method. wikipedia.org The fundamental reaction stoichiometry involves two equivalents of a secondary amine reacting with one equivalent of phosgene. wikipedia.org One amine molecule forms the carbamoyl chloride, while the second acts as a scavenger for the hydrogen chloride (HCl) byproduct, forming an amine hydrochloride salt. wikipedia.org The general equation is: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl. wikipedia.org

Primary alkyl and aryl amines also react with phosgene to yield carbamoyl chlorides, which can be subsequently dehydrohalogenated to form isocyanates. scribd.com The reactivity of phosgene with nitrogen-containing compounds is governed by both electronic and steric factors, with primary amines generally being the most reactive. scribd.com The reaction is typically very rapid and highly exothermic. google.com

For secondary amines, achieving high yields necessitates precise control over experimental conditions. researchgate.net The use of an appropriate HCl scavenger is critical. While one equivalent of the starting amine can serve this purpose, other bases like pyridine (B92270) are often employed to prevent the loss of the valuable primary reactant. researchgate.net

Addressing Challenges in Selectivity and Yield Optimization in Phosgenation Processes

A primary challenge in phosgenation is minimizing the formation of by-products, particularly symmetrical ureas, which can occur when the newly formed this compound reacts with the starting amine. google.comnih.gov This side reaction is more prevalent at elevated temperatures. google.com To enhance the yield of the desired this compound, a molar excess of phosgene is frequently used. google.comprepchem.com For example, reacting diphenylamine (B1679370) with a 10% molar excess of phosgene in a solvent like monochlorobenzene leads to the formation of diphenylcarbamyl chloride. prepchem.com

The choice of the HCl scavenger is crucial for selectivity. Using a tertiary amine like triethylamine (B128534) as the scavenger can introduce complications; a phosgene-mediated dealkylation of the triethylamine itself has been observed as an undesirable side reaction. researchgate.net Therefore, a non-reactive base such as pyridine is often preferred to ensure the reaction proceeds cleanly. researchgate.net In some industrial processes involving secondary amines with bulky alkyl groups (e.g., N,N-di-sec.-butylamine), the reaction is intentionally run at higher temperatures (100°C to 130°C). google.com This approach helps to manage the physical properties of the reaction mixture, as the intermediate hydrochloride salts can be minimally soluble and make the mixture difficult to stir. google.com

Non-Phosgene and Phosgene-Surrogate Approaches in this compound Synthesis

Concerns over the toxicity of phosgene gas have driven the development of alternative synthetic routes using either phosgene surrogates or entirely different chemical pathways.

Preparation from Isocyanates via Hydrogen Chloride Adduct Formation

A significant non-phosgene method for synthesizing carbamoyl chlorides involves the addition of hydrogen chloride (HCl) to isocyanates. wikipedia.org This reaction, represented as RNCO + HCl → RNHCOCl, provides a direct route to N-monosubstituted carbamoyl chlorides, which retain an N-H bond. wikipedia.orgnih.govsemanticscholar.org This method is particularly valuable as these types of carbamoyl chlorides are important intermediates. nih.gov It is important to note that this reaction can be an equilibrium; in solvents like acetonitrile (B52724), the this compound can decompose back to the isocyanate and HCl. nih.govsemanticscholar.org

Utilization of Triphosgene (B27547) for Tertiary Amine-Derived Carbamoyl Chlorides

Triphosgene, a stable, crystalline solid, serves as a safe and effective substitute for gaseous phosgene. nih.govtandfonline.com It is particularly useful in the synthesis of carbamoyl chlorides from certain tertiary amines via a dealkylation reaction. nih.govtandfonline.com Specifically, N-benzyl substituted tertiary amines can be converted directly into carbamoyl chlorides using stoichiometric amounts of triphosgene in a solvent like dichloromethane. nih.govtandfonline.com

This method shows notable regioselectivity, where a benzyl (B1604629) group is cleaved preferentially over smaller alkyl groups like methyl or ethyl. tandfonline.com Tertiary amines that contain an electron-rich benzyl group react to afford carbamoyl chlorides in excellent yields, without contamination from symmetrical ureas. nih.gov

| Starting Benzylamine | Product this compound | Yield (%) |

|---|---|---|

| 1-Benzylpiperidine | 1-Piperidinecarbonyl chloride | 90 |

| 1-Benzyl-4-methylpiperazine | 4-Methyl-1-piperazinecarbonyl chloride | 85 |

| 4-Benzylmorpholine | 4-Morpholinecarbonyl chloride | 92 |

| N-Benzyldiethylamine | Diethylthis compound | 88 |

| N-Benzyl-N-methylaniline | N-Methyl-N-phenylthis compound | 0 |

Derivatization Strategies for Complex this compound Synthesis

Carbamoyl chlorides are highly valuable as versatile intermediates, enabling the synthesis of more complex molecules and heterocyclic systems through various derivatization strategies. researchgate.net

A fundamental application is their reaction with nucleophiles. The reaction with alcohols or phenols yields stable carbamate (B1207046) esters, while reaction with primary or secondary amines produces substituted ureas. wikipedia.orgnih.gov This latter reaction is often used in a one-pot sequence following the formation of the this compound to generate unsymmetrical ureas in high yields. nih.gov

More advanced strategies employ carbamoyl chlorides in metal-catalyzed cross-coupling and cyclization reactions. researchgate.net For instance, alkene-tethered carbamoyl chlorides can undergo palladium-catalyzed Heck cyclization and aminocarbonylation to produce structurally complex carbamoyl-substituted oxindoles. researchgate.net Similarly, intramolecular cyclization of alkene-tethered carbamoyl chlorides can be used to synthesize various lactams and 2-quinolinones. researchgate.netclockss.org

Carbamoyl chlorides are also key precursors for other reactive functional groups. They can be converted to carbamoyl fluorides, which offer greater stability and selectivity in subsequent reactions, by treatment with a fluoride (B91410) source. acs.org Furthermore, their utility extends to reactions with organometallic reagents. As an example, ¹¹C-labeled carbamoyl chlorides can react with organocuprates or Grignard reagents to form ¹¹C-labeled amides, a technique valuable in radiotracer synthesis. nih.gov Another synthetic route involves the reaction of (α-chloroalkyl)carbamoyl chlorides with substituted hydrazines to achieve ring closure, forming 1,2,4-triazolidine-5-one heterocyclic systems. cdnsciencepub.com

Elucidating Reactivity and Reaction Mechanisms of Carbamoyl Chlorides

Nucleophilic Substitution Reactions at the Carbonyl Center of Carbamoyl (B1232498) Chlorides

The primary mode of reaction for carbamoyl chlorides involves nucleophilic substitution at the carbonyl carbon. researchgate.net The general mechanism often proceeds through either a direct bimolecular (SN2-type) pathway or a unimolecular (SN1-type) pathway involving a resonance-stabilized carbocation intermediate, particularly for N,N-disubstituted carbamoyl chlorides. acs.orgrsc.org The specific pathway is influenced by the substituents on the nitrogen atom, the nucleophile, and the solvent polarity. rsc.org

The reaction of carbamoyl chlorides with alcohols or phenols provides a direct route to carbamate (B1207046) esters, also known as urethanes. nih.gov This reaction typically involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. wikipedia.orgwikipedia.org

The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) generated as a byproduct. wikipedia.orgnih.gov The general equation for this transformation is:

R₂NC(O)Cl + R'OH → R₂NC(O)OR' + HCl wikipedia.orgwikipedia.org

For phenols, which are more acidic than aliphatic alcohols, the reaction can be facilitated by converting the phenol (B47542) to its more nucleophilic phenoxide salt in situ using a suitable base. acs.org Studies have shown that N,N-disubstituted carbamoyl chlorides react readily with alcohols and phenols to form stable carbamate esters. nih.gov For instance, dimethylthis compound is a common reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups. wikipedia.org

| This compound | Nucleophile | Base/Conditions | Product |

| Dimethylthis compound | Alcohols, Phenols | Pyridine | N,N-Dimethylcarbamates |

| N-Methyl-N-arylcarbamoyl chlorides | Pyridines (as nucleophiles) | Dimethyl sulfoxide, 45.0 °C | Pyridinium salts |

| N,N-Dialkylcarbamoyl chlorides | Hydroxylic compounds (solvolysis) | Varies | N,N-Dialkylcarbamates |

This table summarizes the reaction of various carbamoyl chlorides with alcohols and phenols to form carbamates under different conditions. acs.orgrsc.orgwikipedia.org

Carbamoyl chlorides are key precursors in the synthesis of ureas and their substituted derivatives. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the this compound. nih.govrsc.org This method is particularly valuable for producing unsymmetrical ureas from secondary amines, which cannot be converted into isocyanates for subsequent reaction. nih.govgoogle.com

The general reaction is as follows:

R₂NC(O)Cl + R'₂NH → R₂NC(O)NR'₂ + HCl wikipedia.org

The reaction of carbamoyl chlorides with ammonia, primary amines, or secondary amines leads to the formation of urea (B33335) or its derivatives. nih.gov For example, dimethylthis compound reacts with amines to yield substituted ureas. wikipedia.org This approach is versatile; subsequent additions of primary or secondary amines to in situ generated carbamoyl chlorides can produce unsymmetrical ureas in a one-pot, high-yielding process. nih.gov The use of phosgene (B1210022) or its safer equivalent, triphosgene (B27547), to react with secondary amines is a common method to generate the necessary this compound intermediate. nih.govwikipedia.org

| This compound Type | Amine Nucleophile | Product | Significance |

| N,N-Disubstituted | Primary or Secondary Amines | Tetra- or Tri-substituted Ureas | Synthesis of unsymmetrical ureas. nih.gov |

| N-Alkyl-N-benzyl | Primary or Secondary Amines | Unsymmetrical Ureas | High-yield, one-pot synthesis. nih.gov |

| Dimethylthis compound | Amines, Hydroxylamines | Substituted Ureas | Versatile reagent for urea synthesis. wikipedia.org |

This table illustrates the synthesis of various urea derivatives from the reaction of carbamoyl chlorides with amines.

In a reaction analogous to carbamate formation, carbamoyl chlorides react with thiols (mercaptans) to produce S-thiocarbamates. researchgate.net The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride.

R₂NC(O)Cl + R'SH → R₂NC(O)SR' + HCl wikipedia.org

This nucleophilic substitution is a common method for preparing thiocarbamates. researchgate.net For instance, dimethylthiothis compound, a sulfur analog of this compound, is used in the synthesis of thiocarbamate herbicides like Cycloate. wikipedia.org Similarly, readily prepared carbamoylimidazolium salts, which act as efficient carbamoylating agents, can react with thiols to produce thiocarbamates in high yields. organic-chemistry.orgorganic-chemistry.org

| Carbamoylating Agent | Nucleophile | Product |

| Carbamoyl chlorides | Thiols | S-Thiocarbamates |

| Dimethylthiothis compound | Ethanethiol | Cycloate (herbicide) |

| Carbamoylimidazolium salts | Thiols | Thiocarbamates |

This table shows the synthesis of thiocarbamates from carbamoyl chlorides and related reagents with thiols. researchgate.netwikipedia.orgorganic-chemistry.org

Synthesis of Ureas and Substituted Urea Derivatives from Amines

Elimination Reactions for Isocyanate Formation from Carbamoyl Chlorides

N-substituted carbamoyl chlorides can undergo elimination of hydrogen chloride (HCl) to form isocyanates (R-N=C=O), which are highly valuable and reactive intermediates in industrial and laboratory synthesis, particularly for the production of polyurethanes. nih.govwikipedia.org This conversion is a crucial step in the phosgenation of primary amines. wikipedia.orgresearchgate.net

RNHC(O)Cl → RNCO + HCl wikipedia.org

One method to convert N-substituted carbamoyl chlorides to isocyanates is through thermal dehydrohalogenation. sciencemadness.org This process involves heating the this compound, which causes the elimination of HCl. nih.gov For example, N-monosubstituted carbamoyl chlorides (RNHCOCl) decompose upon heating to establish an equilibrium with the corresponding isocyanate and HCl. researchgate.net The reaction of methylamine (B109427) with phosgene first forms methylthis compound, which is then thermally decomposed to yield methyl isocyanate. google.comwikipedia.org

However, this thermal method can have drawbacks. The high temperatures required can lead to degradation and side reactions, such as the polymerization of the isocyanate product, which is often catalyzed by the presence of HCl. sciencemadness.orggoogle.com

To circumvent the issues associated with high-temperature thermal dehydrohalogenation, tertiary amines are often used as acid acceptors to facilitate the elimination of HCl at lower temperatures. sciencemadness.org The tertiary amine base removes the proton from the nitrogen, promoting the elimination of the chloride ion and the formation of the isocyanate. wikipedia.org

This method is considered superior for preparing lower alkyl isocyanates, as conventional thermal techniques can lead to significant degradation and the formation of byproducts like allophanoyl chlorides. sciencemadness.org The use of a strong tertiary base is effective for decomposing the this compound to the isocyanate. epo.org For instance, treating N-methylthis compound with a tertiary amine like N,N-dimethylaniline is a viable method for producing methyl isocyanate. wikipedia.org

Thermal Dehydrohalogenation Pathways and Conditions

Solvolysis Reactions of Carbamoyl Chlorides: Mechanistic Investigations

The solvolysis of carbamoyl chlorides, which involves the reaction of the substrate with a solvent that acts as the nucleophile, has been a subject of extensive mechanistic investigation. These studies, combining kinetic measurements and product analysis, have provided deep insights into the factors governing the reactivity of this class of compounds.

Kinetic and Product Analysis in Various Solvolytic Media

The rate of solvolysis of carbamoyl chlorides is highly dependent on the nature of the solvent. Early studies on the hydrolysis of N,N-dimethylthis compound in water and aqueous dioxane indicated an ionization mechanism. acs.org This was supported by the observation of a positive entropy of activation (+5.6 cal·mol⁻¹·K⁻¹) for the hydrolysis of dimethylthis compound, which contrasts with the negative value (-12.4 cal·mol⁻¹·K⁻¹) observed for ethyl chloroformate, suggesting a more ordered transition state for the latter, likely a bimolecular process. researchgate.net

Product studies in mixed solvent systems, such as water-methanol, water-ethanol, and water-2,2,2-trifluoroethanol (TFE), have been crucial in elucidating reaction mechanisms. For instance, the product selectivities for N,N-diphenylthis compound in aqueous ethanol (B145695) and methanol (B129727) closely parallel those for p-methoxybenzoyl chloride, which is known to solvolyze via an S_N1 mechanism. acs.orgacs.org The kinetic solvent isotope effect (KSIE), kH₂O/kD₂O, for the hydrolysis of N,N-dimethylthis compound was found to be 1.45 in 10% aqueous solution, a value consistent with a predominantly ionization pathway. researchgate.net In contrast, the kMeOH/kMeOD value of 2.02 in methanol suggests a bimolecular, general-base catalyzed process in that solvent. researchgate.net

The solvolysis rates of various N,N-disubstituted carbamoyl chlorides have been determined in a wide range of solvents. For example, the solvolysis of N,N-diethylthis compound is significantly faster than that of N,N-dimethylthis compound, by a factor of 4.2 in 80% ethanol and 6.6 in 100% methanol at 25.0 °C, which is consistent with a unimolecular pathway where the more electron-donating ethyl groups stabilize the developing carbocation. nih.gov

Interactive Table: Specific Rates of Solvolysis (k) for N,N-Dimethylthis compound at 25.0 °C in Various Solvents

| Solvent | k (s⁻¹) |

| 100% H₂O | 1.16 x 10⁻³ |

| 90% Acetone | 1.05 x 10⁻⁵ |

| 80% Acetone | 4.50 x 10⁻⁵ |

| 70% Acetone | 1.25 x 10⁻⁴ |

| 50% Acetone | 5.85 x 10⁻⁴ |

| 100% Methanol | 2.07 x 10⁻⁶ |

| 90% Methanol | 1.05 x 10⁻⁵ |

| 80% Methanol | 3.45 x 10⁻⁵ |

| 50% Methanol | 3.32 x 10⁻⁴ |

| 100% Ethanol | 3.37 x 10⁻⁷ |

| 90% Ethanol | 2.50 x 10⁻⁶ |

| 80% Ethanol | 8.00 x 10⁻⁶ |

| 97% TFE | 1.29 x 10⁻² |

| 90% TFE | 7.95 x 10⁻³ |

| 70% TFE | 5.00 x 10⁻³ |

| 50% TFE | 3.65 x 10⁻³ |

Data compiled from multiple sources.

Mechanistic Classification: S_N1 and Bimolecular Components

The solvolysis of disubstituted carbamoyl chlorides is generally classified as proceeding through a unimolecular (S_N1) ionization pathway, although a bimolecular (S_N2) component can become significant under certain conditions. researchgate.netnih.govnih.gov The S_N1 mechanism involves the rate-determining formation of a resonance-stabilized carbamoyl cation, which is then rapidly captured by the solvent or other nucleophiles present in the reaction medium. nih.govresearchgate.net

Evidence for the S_N1 mechanism includes:

Positive entropies of activation in hydrolysis reactions. researchgate.net

Rate acceleration by electron-donating substituents on the nitrogen atom. nih.gov

The observation of common ion rate depression, where the addition of a soluble chloride salt slows the reaction by promoting the return of the chloride ion to the carbocation intermediate. researchgate.net

Product ratios in mixed solvents that are dependent on the capture of a common intermediate. acs.org

A bimolecular pathway, likely an addition-elimination mechanism, can be observed in less ionizing, more nucleophilic solvents, or in the presence of strong nucleophiles like amines. researchgate.netnih.govmdpi.com For example, while the hydrolysis of N,N-dimethylthis compound is S_N1, its reaction with 2-methylpiperidine (B94953) in the low-polarity solvent benzene (B151609) is bimolecular. nih.gov The solvolysis of phenyl chloroformate, a related compound, predominantly follows a bimolecular addition-elimination pathway in most solvents, only switching to an ionization mechanism in highly ionizing, weakly nucleophilic media like aqueous fluoroalcohols. dntb.gov.uamdpi.com

Quantitative Structure-Activity Relationships: Grunwald-Winstein Equation Applications

The Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms. The extended (two-term) Grunwald-Winstein equation is expressed as:

log(k/k₀) = lN_T + mY_Cl

where:

k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively.

l is the sensitivity to changes in solvent nucleophilicity (N_T).

m is the sensitivity to changes in solvent ionizing power (Y_Cl).

The application of this equation to the solvolysis of various carbamoyl chlorides has provided quantitative measures of the importance of nucleophilic solvent assistance and the charge separation in the transition state.

For N,N-dimethylthis compound, analysis across 21 solvents yielded l and m values that were both significant, with an l/m ratio of 0.82. nih.gov This suggests either a loose S_N2 transition state or, more likely, an S_N1 process with considerable nucleophilic solvation of the developing carbamoyl cation. nih.gov Similarly, for 4-morpholinecarbonyl chloride, an l value of 0.74 ± 0.06 and an m value of 0.65 ± 0.05 were obtained, with an l/m ratio of 1.14. nih.gov

In the case of N,N-diphenylthis compound, the sensitivities were found to be l = 0.23 ± 0.04 and m = 0.58 ± 0.03. acs.orgresearchgate.netmdpi.com The lower l value compared to dialkylcarbamoyl chlorides is consistent with an S_N1 pathway where the developing carbocation receives significant internal nucleophilic assistance from the phenyl groups, reducing the need for external nucleophilic solvation. acs.orgresearchgate.net

Interactive Table: Grunwald-Winstein Parameters for the Solvolysis of Various Carbamoyl Chlorides

| This compound | l (sensitivity to N_T) | m (sensitivity to Y_Cl) | l/m Ratio | Proposed Mechanism | Reference |

| N,N-Dimethylthis compound | ~0.68 | ~0.56 | ~1.2 | S_N1 with strong nucleophilic solvation | nih.gov |

| 4-Morpholinecarbonyl Chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | S_N1 with strong nucleophilic solvation | nih.gov |

| N-Methyl-N-phenylthis compound | 0.40 ± 0.08 | 0.51 ± 0.05 | 0.78 | S_N1 with nucleophilic solvation | nih.gov |

| N,N-Diphenylthis compound | 0.23 ± 0.04 | 0.58 ± 0.03 | 0.40 | S_N1 with internal nucleophilic assistance | acs.orgmdpi.com |

Influence of Substituent Effects and Ring Strain on Solvolytic Pathways

Substituent effects on the nitrogen atom play a crucial role in determining the rate and mechanism of this compound solvolysis. Electron-donating alkyl groups stabilize the carbocationic intermediate of the S_N1 pathway, thus increasing the reaction rate. As previously mentioned, N,N-diethylthis compound solvolyzes faster than N,N-dimethylthis compound. nih.gov Conversely, electron-withdrawing aryl groups with deactivating substituents (e.g., p-nitro) on N-methyl-N-arylcarbamoyl chlorides slow down the reaction compared to the unsubstituted parent compound, which is consistent with the development of positive charge on the nitrogen in the transition state. mdpi.com

When the nitrogen substituents are part of a ring system, ring strain can also influence reactivity. nih.gov For instance, the solvolysis rate of piperidino-carbamoyl chloride is about 8.4 times faster than that of N,N-dimethylthis compound in ethanol at 50.0 °C. nih.gov This rate enhancement is attributed to the relief of steric strain upon ionization to the planar carbamoyl cation. In contrast, morpholino-carbamoyl chloride solvolyzes at a slightly slower rate than the dimethyl derivative, likely due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine (B109124) ring. nih.gov The faster reaction of di-isopropylthis compound compared to other dialkyl derivatives highlights the significant impact of steric effects, suggesting that bulky groups can accelerate the S_N1 process by promoting the departure of the leaving group. nih.gov

Intramolecular Cyclization and Annulation Reactions of Carbamoyl Chlorides

Carbamoyl chlorides are versatile precursors for the synthesis of various heterocyclic compounds through intramolecular reactions. These reactions often involve the generation of a reactive intermediate that subsequently undergoes cyclization.

Formation of Diverse Heterocyclic Scaffolds (e.g., Oxindoles)

A prominent application of carbamoyl chlorides in heterocyclic synthesis is the construction of the oxindole (B195798) scaffold, a core structure in many natural products and pharmaceuticals. acs.orgnih.gov Palladium-catalyzed intramolecular cyclization of alkene-tethered carbamoyl chlorides has emerged as a powerful method for synthesizing 3,3-disubstituted oxindoles. acs.orgacs.org

The general mechanism involves the oxidative addition of the this compound to a Pd(0) complex, forming a carbamoylpalladium(II) species. acs.orgd-nb.info This is followed by intramolecular migratory insertion of the tethered alkene into the Pd-C bond (a 5-exo-trig cyclization) to generate an alkylpalladium(II) intermediate. acs.orgsci-hub.se This intermediate can then be trapped by various coupling partners or undergo further transformations. acs.orgresearchgate.net For example, a subsequent intermolecular Heck reaction with an alkene can lead to the formation of oxindoles bearing an all-carbon quaternary center and an additional functionalized side chain. acs.org

Furthermore, alkyne-tethered carbamoyl chlorides can undergo palladium-catalyzed intramolecular cyclization to afford (Z)-3-(chloromethylene)oxindoles with high stereoselectivity. acs.org This transformation is believed to proceed through a Pd(II)-catalyzed intramolecular alkyne chlorocarbamoylation, potentially involving a Pd(IV) intermediate. acs.org These reactions demonstrate the utility of carbamoyl chlorides as stable and accessible precursors for generating molecular complexity in a controlled manner. acs.orgsci-hub.se Other heterocyclic systems, such as 2-quinolinones, have also been synthesized from carbamoyl chlorides through related cyclization strategies. researchgate.net

Catalytic Transformations and Mechanistic Insights Involving Carbamoyl Chlorides

Transition Metal-Catalyzed Processes with Carbamoyl (B1232498) Chlorides

Palladium catalysis has been instrumental in expanding the synthetic utility of carbamoyl chlorides. Researchers have developed a variety of palladium-catalyzed methodologies for the synthesis of valuable organic compounds, such as oxindoles and their derivatives. These transformations often exhibit high levels of chemo-, regio-, and stereoselectivity.

The direct functionalization of C(sp³)–H bonds is a significant challenge in organic synthesis. Palladium catalysis has provided a powerful tool to achieve this transformation using carbamoyl chlorides as precursors. A notable application is the synthesis of oxindoles through an intramolecular C(sp³)–H amidation reaction.

In 2012, Takemoto and colleagues developed a palladium-catalyzed method for the synthesis of various oxindoles from carbamoyl chloride precursors. nih.govthieme-connect.comnih.gov This reaction proceeds via a chemoselective C(sp³)–H activation, favoring the formation of the five-membered oxindole (B195798) ring over potential β-lactam products that would arise from C(sp²)–H activation. thieme-connect.com The optimal conditions for this transformation were found to be in the presence of a bulky phosphine (B1218219) ligand (Ad₂PBu), an additive (tBuCONHOH), and a carbon monoxide atmosphere. nih.govcapes.gov.br The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring of the this compound. thieme-connect.com This method offers a mild alternative to the traditional strong base-mediated Madelung indole (B1671886) synthesis. thieme-connect.com

Table 1: Selected Examples of Palladium-Catalyzed C(sp³)–H Amidation for Oxindole Synthesis

| Substrate (this compound) | Product (Oxindole) | Yield (%) | Reference |

|---|---|---|---|

| N-(2-ethylphenyl)-N-methylthis compound | 1,3-dimethylindolin-2-one | 85 | thieme-connect.com |

| N-(2-ethyl-4-methoxyphenyl)-N-methylthis compound | 5-methoxy-1,3-dimethylindolin-2-one | 92 | thieme-connect.com |

Palladium catalysis has also enabled the intramolecular cross-coupling of carbamoyl chlorides with tethered alkynes, leading to the stereoselective synthesis of 3-(chloromethylene)oxindoles. acs.orgnih.govresearchgate.net These products are valuable intermediates for accessing biologically relevant oxindole cores. acs.orgnih.gov

A robust and general method developed by Lautens and co-workers utilizes a PdCl₂(PhCN)₂ catalyst to effect the cyclization of alkyne-tethered carbamoyl chlorides. acs.orgnih.govresearchgate.net The reaction proceeds under mild conditions and is insensitive to air and moisture. acs.orgnih.gov A key feature of this transformation is its high stereoselectivity, yielding the (Z)-isomer of the 3-(chloromethylene)oxindole with greater than 95:5 Z:E selectivity in most cases. acs.orgnih.gov

Interestingly, the stereochemical outcome of the reaction can be controlled by the choice of the palladium catalyst. While a Pd(II) precatalyst leads to the (Z)-isomer, a Pd(0) catalyst in the presence of a phosphaadamantane ligand can selectively produce the (E)-isomer via a trans-selective chlorocarbamoylation. researchgate.netscholaris.ca

Table 2: Stereoselective Synthesis of 3-(Chloromethylene)oxindoles

| Catalyst System | Product Isomer | Selectivity (Z:E) | Reference |

|---|---|---|---|

| PdCl₂(PhCN)₂ | Z | >95:5 | acs.orgnih.gov |

The reactivity of carbamoyl chlorides under palladium catalysis has been harnessed in domino and cascade reactions to construct complex molecular scaffolds in a single operation. These processes are highly atom- and step-economical, offering efficient routes to diverse heterocyclic systems. researcher.lifeacs.orgresearchgate.net

For instance, a palladium-catalyzed domino reaction of alkyne-tethered carbamoyl chlorides with (E)-β-chloroenones has been developed to synthesize furan-linked methylene (B1212753) oxindoles. researcher.life This reaction proceeds through a syn-carbopalladation of the alkyne, followed by a vinyl-Pd(II)-catalyzed cycloisomerization cascade. researcher.life The process is characterized by the sequential formation of three bonds and two heterocyclic rings. researcher.life

Another powerful strategy involves the palladium-catalyzed domino bicyclization of alkyne-tethered carbamoyl chlorides with unsaturated hydrazones to produce nitrogen-containing bis-heterocycles bearing methylene indole motifs. researcher.life This transformation exhibits a broad substrate scope and good functional group tolerance. researcher.life Similarly, a domino reaction with β,γ-unsaturated oximes provides access to bis-heterocycles containing both isoxazoline (B3343090) and methyleneindole motifs. researcher.life

Furthermore, a palladium-catalyzed domino spirocyclization of carbamoyl chlorides with alkynes and benzynes has been developed to afford valuable spirooxindole scaffolds bearing spiro quaternary stereocenters. researchgate.net This one-step synthesis is highly regioselective and proceeds in moderate to excellent yields. researchgate.net

A synergistic combination of experimental and computational studies has been crucial for elucidating the mechanisms of these palladium-catalyzed reactions involving carbamoyl chlorides. acs.orgacs.orgnih.govscholaris.ca These investigations have provided deep insights into the factors controlling reactivity, selectivity, and the roles of various reaction components.

For the chemoselective C(sp³)–H amidation, theoretical calculations have confirmed the preference for C(sp³)–H over C(sp²)–H activation and identified the rate-determining step. acs.org In the case of the intramolecular alkyne chlorocarbamoylation, combined experimental and computational studies have been instrumental in understanding the stereo- and regioselectivity of the chloropalladation step and have supported the involvement of a Pd(IV) intermediate in the C–C bond-forming process. acs.orgnih.govresearchgate.net

Mechanistic studies, including the isolation of palladium intermediates, kinetic analysis, and isotopic labeling experiments, have been employed to understand the elementary steps of these catalytic cycles. scispace.com For example, detailed mechanistic studies on related palladium-catalyzed C-H olefination reactions have implicated β-hydride elimination as the rate-determining step and have revealed the possibility of a switch between cationic and neutral pathways. scispace.com These fundamental insights are critical for the rational design of new catalysts and the development of more efficient synthetic methodologies.

In addition to palladium, nickel has emerged as a powerful and more earth-abundant catalyst for transformations involving carbamoyl chlorides. Nickel catalysis offers complementary reactivity and, in some cases, unique reaction pathways that are not accessible with palladium.

A notable example is the nickel-photoredox dual-catalyzed deoxygenative amidation of alcohols with carbamoyl chlorides to produce amides. organic-chemistry.orgacs.org This method provides a mild alternative to traditional amide synthesis, which often requires harsh reagents. organic-chemistry.org The reaction is scalable and tolerates a wide range of functional groups, including those found in complex molecules like sugars and steroids. organic-chemistry.orgacs.org

Nickel catalysis has also been employed in the electrochemical cyclizative carboxylation of alkene-tethered carbamoyl chlorides with carbon dioxide. thieme-connect.com This environmentally friendly method utilizes an undivided cell under constant current conditions to afford valuable 2-oxoindolin-3-ylacetic acids and their tetrahydroquinoline analogues with high efficiency. thieme-connect.com

Furthermore, nickel-catalyzed reductive asymmetric aryl-acylation and aryl-carbamoylation of unactivated alkenes have been developed. chinesechemsoc.org These reactions allow for the synthesis of chiral indanes, indolines, and dihydrobenzofurans bearing a quaternary stereocenter with high enantioselectivity. chinesechemsoc.org The use of isocyanates as the electrophilic carbamoyl source circumvents the need for pre-generated organometallics. chinesechemsoc.org

Another innovative approach involves the photo-excited nickel-catalyzed direct activation of carbamoyl chlorides for the synthesis of (hetero)aryl carbamides from (hetero)aryl halides. researchgate.net This cross-electrophile coupling strategy merges photoredox and transition-metal catalysis. researchgate.net

Table 3: Overview of Nickel-Catalyzed Reactions of Carbamoyl Chlorides

| Reaction Type | Key Features | Product Class | Reference |

|---|---|---|---|

| Deoxygenative Amidation | Nickel-photoredox dual catalysis, mild conditions | Amides | organic-chemistry.orgacs.org |

| Electrochemical Cyclizative Carboxylation | Uses CO₂, electrochemical, green | 2-Oxoindolin-3-ylacetic acids | thieme-connect.com |

| Reductive Asymmetric Aryl-Carbamoylation | Asymmetric, forms quaternary stereocenters | Chiral indolines, dihydrobenzofurans | chinesechemsoc.org |

Nickel-Catalyzed Reactions

Photoredox and Silyl (B83357) Radical-Mediated Direct Activation of Carbamoyl Chlorides

The direct activation of carbamoyl chlorides has been a persistent challenge in organic synthesis. However, a novel approach merging photoredox and transition metal catalysis has emerged, enabling the construction of carbamides from readily available (hetero)aryl chlorides or bromides and carbamoyl chlorides. chemrxiv.org This method circumvents the difficulty of direct this compound activation by employing the intrinsic affinity of silyl radicals for halogen atoms to generate a carbamoyl radical. chemrxiv.orgresearchgate.net

The success of this protocol hinges on the initial oxidative addition of the aryl halide to a nickel catalyst. chemrxiv.orgresearchgate.net This intermediate is crucial for the subsequent generation of the vital carbamoyl radical. chemrxiv.orgresearchgate.net The process can be understood through the following key steps:

Photo-Excitation: A photoredox catalyst, upon light absorption, reaches an excited state.

Silyl Radical Generation: The excited photocatalyst facilitates the formation of a silyl radical.

Halogen Atom Abstraction: The silyl radical abstracts the chlorine atom from the this compound, generating a carbamoyl radical.

Cross-Coupling: The carbamoyl radical then couples with the pre-formed Ni-aryl intermediate to yield the desired carbamide product. researchgate.netnih.gov

This strategy has proven effective for the synthesis of a wide array of (hetero)aryl carbamides, showcasing its broad applicability. chemrxiv.org

Cross-Electrophile Coupling Strategies for Carbamide Synthesis

Cross-electrophile coupling has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional methods that require pre-formed organometallic reagents. illinois.edu In the context of carbamide synthesis, this strategy involves the coupling of two different electrophiles, such as an aryl halide and a this compound, in the presence of a transition metal catalyst and a terminal reductant. chemrxiv.orgresearchgate.net

A significant challenge in cross-electrophile coupling is achieving selective cross-coupling over homodimerization of the starting materials. illinois.edu The innovative use of photoredox and nickel catalysis has successfully addressed this challenge in carbamide synthesis. chemrxiv.orgresearchgate.net This dual catalytic system allows for the direct coupling of (hetero)aryl halides with carbamoyl chlorides. researchgate.netnih.gov The reaction demonstrates broad functional group tolerance and has been successfully applied to the late-stage functionalization of complex molecules. chemrxiv.orgnih.gov

A proposed mechanism for a nickel/photoredox-catalyzed carbamoylation involves the generation of a carbamoyl radical from a dihydropyridine (B1217469) precursor via single-electron transfer (SET) oxidation by a photo-excited catalyst. nih.gov This radical is then intercepted by a Ni(II)-aryl intermediate, formed from the oxidative addition of an aryl bromide to a Ni(0) complex. Subsequent reductive elimination from the resulting Ni(III) intermediate affords the final amide product. nih.gov

Another approach involves the palladium-catalyzed intramolecular cross-coupling of alkyne-tethered carbamoyl chlorides. researchgate.net This method proceeds via a stereo- and regioselective chloropalladation of the alkyne, generating a vinyl-Pd(II) species that undergoes intramolecular coupling with the this compound. researchgate.net Computational studies suggest a mechanism involving oxidative addition to the this compound to form a Pd(IV) intermediate, followed by C-C reductive elimination. researchgate.net

Zinc-Catalyzed Carbamate (B1207046) Synthesis Methodologies

Zinc chloride has emerged as an effective and economical catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govnih.govresearchgate.net This methodology offers a practical route to these important compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The reaction is typically carried out under anhydrous conditions in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov

The general procedure involves the activation of the this compound by zinc chloride, followed by nucleophilic attack from the alcohol. nih.gov A systematic optimization of reaction conditions has shown that the catalyst loading and temperature play crucial roles in maximizing the yield of the carbamate product. researchgate.net For instance, in the synthesis of a particular carbamate, increasing the equivalence of ZnCl₂ from 0.25 to 1 equivalent resulted in a significant increase in product yield. researchgate.net

| Catalyst (equiv) | Temperature (°C) | Yield (%) |

| 0.1 | 110 | No reaction |

| 0.25 | 110 | 41 |

| 0.5 | 110 | 81 |

| 0.75 | 110 | 85 |

| 1.0 | 110 | 86 |

| 1.0 | 80 | 55 |

| 1.0 | 60 | Trace |

Table 1: Optimization of ZnCl₂ catalyzed carbamate synthesis. Data sourced from researchgate.netacs.org.

This zinc-catalyzed protocol has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine, demonstrating its industrial applicability. nih.govnih.gov The method's utility extends to a variety of aromatic and aliphatic alcohols, affording carbamates in yields ranging from 49% to 87%. nih.govnih.gov

Metal-Free Catalysis and Advanced Reagent Systems in this compound Chemistry

While metal catalysts are widely employed, the development of metal-free alternatives is a growing area of interest due to concerns about cost and environmental impact.

Thiocarbamation Methodologies utilizing Carbamoyl Chlorides

A notable metal-free approach for the synthesis of thiocarbamates involves the direct thiocarbamation of imidazopyridines using a combination of elemental sulfur and a this compound. rsc.org This three-component reaction proceeds in the presence of an organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and offers a straightforward route to these biologically active molecules. rsc.orgresearchgate.net

The reaction conditions have been optimized, with acetonitrile (B52724) being the solvent of choice and a reaction temperature of 120 °C providing the best results. rsc.orgresearchgate.net The choice of base is also critical, with DABCO proving superior to other organic and inorganic bases. rsc.org

| Base | Yield (%) |

| DABCO | 78 |

| Et₃N | 21 |

| Bu₃N | <5 |

| Pyridine (B92270) | <5 |

| DMAP | <5 |

| KOH | <5 |

| K₂CO₃ | <5 |

Table 2: Effect of different bases on the thiocarbamation of 2-phenylimidazo[1,2-a]pyridine. Data sourced from rsc.org.

This methodology is noteworthy for its use of elemental sulfur, an inexpensive, non-toxic, and stable reagent, contributing to the atom economy of the process. rsc.org

Radical Chemistry and Carbamoyl Radical Generation Pathways

Carbamoyl radicals are key intermediates in a variety of important chemical transformations. Their generation from stable precursors is a central theme in modern organic chemistry. While traditional methods often require harsh conditions, recent advancements have focused on milder, photoredox-catalyzed pathways. nih.gov

One innovative strategy involves the use of a nucleophilic organic catalyst to generate carbamoyl radicals from carbamoyl chlorides under visible light irradiation. rsc.org This method is particularly significant as it allows for the activation of precursors that are not readily amenable to redox-based mechanisms due to their high reduction potentials. rsc.orgresearchgate.net

The generation of carbamoyl radicals can also be achieved through the photoredox-catalyzed decarboxylation of oxamic acids. nih.govacs.org In this process, the photocatalyst, upon excitation, oxidizes the oxamate, leading to a radical that readily decarboxylates to form the carbamoyl radical. acs.org This radical can then participate in various coupling reactions.

The direct activation of carbamoyl chlorides via a silyl-radical-mediated halogen abstraction represents another important pathway. chemrxiv.orgacs.org This approach, often coupled with nickel catalysis, has enabled the development of efficient cross-electrophile coupling reactions for the synthesis of amides. researchgate.netnih.gov The mechanism involves the formation of a carbamoyl radical which is then intercepted by a nickel-aryl intermediate. researchgate.net

Furthermore, nickel-catalyzed reductive cross-coupling reactions provide a pathway to functionalized oxindoles. thieme-connect.de In these reactions, an intramolecular carbamoylation step is key, where an alkene tethered to a this compound undergoes cyclization and subsequent coupling with an alkyl halide. thieme-connect.de

These diverse strategies for generating carbamoyl radicals underscore the versatility of these intermediates and the continuous innovation in the field of radical chemistry.

| Precursor | Method of Generation | Catalyst/Reagent |

| This compound | Silyl Radical-Mediated Halogen Abstraction | Photoredox Catalyst/Silyl Source/Ni Catalyst |

| This compound | Nucleophilic Organic Catalysis | Nucleophilic Catalyst/Visible Light |

| Oxamic Acid | Oxidative Decarboxylation | Photoredox Catalyst/Oxidant |

| 4-Carbamoyl-1,4-dihydropyridine | SET Oxidation | Photoredox Catalyst/Ni Catalyst |

Table 3: Selected Pathways for Carbamoyl Radical Generation.

Theoretical and Computational Investigations of Carbamoyl Chloride Chemistry

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful for predicting the mechanisms of reactions involving carbamoyl (B1232498) chlorides. These computational approaches allow for the detailed exploration of reaction pathways, including the characterization of transient species like transition states. rsc.orgacs.org

The investigation of magnetic and chemical energy landscapes using methods like DFT is a significant area of research. arxiv.org For carbamoyl chloride reactions, DFT calculations are employed to map out the potential energy surface, identifying the low-energy paths that connect reactants, intermediates, and products. This involves locating and characterizing stationary points, including transition states, which are the energetic barriers to reaction.

For instance, in the solvolysis of N,N-diphenylthis compound, quantum chemical calculations using methods like Hartree-Fock and DFT have been used to analyze the charge distribution in the reactant and the resulting acylium ion intermediate. researchgate.net These studies provide insight into the electronic structure of the transition state, suggesting extended positive charge delocalization onto the phenyl rings. researchgate.net Similarly, DFT has been used to study the interconversion of rotamers in N-benzyl-N-methylcarbamoyl chlorides, identifying two possible transition state structures, TSsyn and TSanti. udayton.edu

Experimental and computational studies on the BF3-catalyzed fluorocarbamoylation of alkyne-tethered carbamoyl fluorides support a stepwise mechanism. yorku.ca The calculations indicate a turnover-limiting cyclization step followed by an internal fluoride (B91410) transfer from a BF3-coordinated carbamoyl adduct. yorku.ca For some resulting products, a thermodynamically driven Z-E isomerization is facilitated by a transition state with aromatic character. yorku.ca

The table below presents a summary of activation energies for the solvolysis of N-methyl-N-phenylthis compound, which are consistent with values obtained from computational studies. nih.gov

| Property | Value |

| Activation Energy (Ea) | 20.63 kcal/mol |

| Activation Entropy (ΔS‡) | +3.50 cal·mol⁻¹·K⁻¹ |

| Table: Activation parameters for the hydrolysis of N-methyl-N-phenylthis compound in water. nih.gov |

DFT calculations are instrumental in predicting the chemo- and stereoselectivity of reactions involving carbamoyl chlorides. By comparing the energies of different transition states leading to various products, researchers can predict which reaction pathway is favored and, consequently, which product will be formed preferentially. acs.orgrsc.org

For example, DFT studies have been used to rationalize the diastereoselectivity in the formation of products from the intramolecular cyclization of dipeptides involving N-acyliminium ion formation from this compound precursors. researchgate.net The analysis of the energy profiles of the related reactions and the relative stability of the proposed structures helps in understanding the observed stereochemical outcome. researchgate.net

In the context of organocatalysis, DFT calculations have provided insights into the stereoselective formation of C-F bonds. escholarship.org These studies can predict whether a reaction will favor the formation of one stereoisomer over another. Similarly, in the BF3-catalyzed fluorocarbamoylation of alkyne-tethered carbamoyl fluorides, computational studies have been key to understanding the excellent stereoselectivity observed in the formation of 3-(fluoromethylene)oxindoles and γ-lactams. yorku.ca

The table below illustrates the predicted relative energies for different isomers in a this compound system, showcasing how computational chemistry can predict stereochemical outcomes.

| Isomer | Relative Energy (kcal/mol) |

| s-E | 0.00 |

| s-Z | < 1.00 |

| TSsyn | Lower Energy |

| TSanti | Higher Energy |

| Table: Relative energies of rotamers and transition states for N-benzyl-N-methylcarbamoyl chlorides from DFT calculations. udayton.edu |

Energy Landscapes and Transition State Characterization

Conformational Analysis and Isomerism in Carbamoyl Chlorides (e.g., C-N Bond Rotation, E/Z Isomerism)

Carbamoyl chlorides, like amides and carbamates, exhibit restricted rotation around the C-N bond, leading to the existence of conformational isomers (rotamers). udayton.eduresearchgate.net This phenomenon, often referred to as E/Z isomerism, arises from the partial double bond character of the C-N bond due to resonance.

A theoretical study using DFT at the B3LYP/6-31+G(d) level of theory investigated the C-N bond rotation in several N-benzyl-N-methylcarbamoyl chlorides. udayton.edu The study found that each of these compounds exists as a pair of rotamers, designated as s-Z and s-E. The s-E isomer was identified as the global minimum in all cases, although the energy difference between the s-E and s-Z isomers was typically less than 1 kcal/mol. udayton.edu

The interconversion between these rotamers proceeds through a transition state. Two possible transition states, TSsyn and TSanti, were identified. udayton.edu Interestingly, unlike in amides and carbamates where the TSanti is generally favored, the preferred transition state for carbamoyl chlorides was found to be TSsyn. This preference is attributed to a stabilizing gauche effect. udayton.edu The high barrier to rotation in alkenes (greater than 50 kcal/mol) means that cis and trans isomers are not easily interconverted. windows.net

The unambiguous assignment of NMR signals for the s-E and s-Z isomers was achieved by subjecting the optimized minima structures to GIAO-B3LYP/6-311+G(2d,p) calculations, with the resulting isotropic shifts showing excellent agreement with experimental values. udayton.edu

Correlation of Theoretical Models with Experimental Observations in this compound Reactivity

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound reactivity, there is generally a good correlation between theoretical predictions and experimental observations. udayton.eduyorku.ca

For instance, in the study of C-N bond rotation in N-benzyl-N-methylcarbamoyl chlorides, the calculated isotropic shifts from DFT were in excellent agreement with experimental NMR data, allowing for a definitive assignment of the signals corresponding to the s-E and s-Z isomers. udayton.edu Similarly, experimental and computational studies on the BF3-catalyzed fluorocarbamoylation of alkynes provided a congruent picture of the reaction mechanism and stereoselectivity. yorku.ca The computational results supported the experimentally observed stepwise mechanism and high stereoselectivity. yorku.ca

Furthermore, ab initio calculations of heterolytic bond dissociation energies for various benzoyl chlorides have been correlated with the logarithm of the rate constants (log k) for their solvolysis, demonstrating a link between theoretical gas-phase properties and experimental solution-phase reactivity. semanticscholar.org

The table below shows a comparison of experimental and calculated NMR chemical shifts for a representative this compound, highlighting the strong correlation.

| Group | Experimental δ (ppm) | Calculated δ (ppm) |

| N-CH₃ (s-E) | 2.95 | 2.93 |

| N-CH₃ (s-Z) | 3.05 | 3.03 |

| C=O (s-E) | 168.5 | 168.2 |

| C=O (s-Z) | 169.1 | 168.8 |

| Table: Comparison of experimental and calculated ¹³C NMR chemical shifts for N-benzyl-N-methylthis compound. udayton.edu |

Application of Linear Free-Energy Relationships (e.g., Hammett Equation) to this compound Reactivity

Linear free-energy relationships (LFERs), such as the Hammett equation, provide a quantitative means to correlate reaction rates and equilibrium constants with the electronic effects of substituents. nih.govwikipedia.orglibretexts.org The Hammett equation is particularly applicable to reactions involving aromatic reactants with meta- and para-substituents. nih.govresearchgate.net

The equation is expressed as: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic influence (electron-donating or electron-withdrawing) of a particular substituent. nih.govwikipedia.org

The sign and magnitude of the ρ value provide insights into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. nih.gov

In the context of this compound reactivity, the Hammett equation has been applied to the solvolysis of N-aryl substituted derivatives. nih.gov For example, studies on the solvolysis of N-alkyl-N-arylcarbamoyl chlorides have utilized LFERs to probe the mechanism. For the hydrolysis of certain dialkylcarbamoyl chlorides in 50% acetone, negative ρ* values were obtained, suggesting a buildup of positive charge in the transition state, consistent with an ionization mechanism. nih.gov

The table below provides Hammett ρ values for the hydrolysis of dialkylcarbamoyl chlorides, indicating the electronic demand of the reaction.

| Condition | ρ* value |

| 50% Acetone, 50 °C | -4.61 ± 1.88 |

| 50% Acetone, 20 °C | -7.51 ± 4.07 |

| Table: Taft ρ values for the hydrolysis of R₂NCOCl in aqueous acetone.* nih.gov |

Advanced Spectroscopic Characterization Techniques for Carbamoyl Chlorides and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of carbamoyl (B1232498) derivatives in solution. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.ukpitt.edu

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra offer direct information about the carbon skeleton and proton environments within a molecule. bhu.ac.in The chemical shift (δ), measured in parts per million (ppm), indicates the specific electronic environment of each nucleus.

In ¹³C NMR, the carbonyl carbon of the carbamoyl group is particularly diagnostic, typically appearing in the downfield region of the spectrum. For instance, in certain carbamoyl chlorides, this carbonyl carbon resonates at approximately 155-160 ppm. In carbamate (B1207046) derivatives, this can shift to a range of 160-185 ppm. savemyexams.comlibretexts.org The specific chemical shift is influenced by the substituents on the nitrogen atom. For example, upon the formation of flavonoid carbamate derivatives, the carbamate carbonyl (C=O) group signal appears at δ ~ 170–182 ppm, while the carbons of N-methyl and N-ethyl groups are observed around δ ~ 35–40 ppm and δ ~ 40–45 ppm, respectively. rsc.org In a series of 1-[(substituted carbamoyl)amino]-1H,3H-1λ⁵- rsc.orgmdpi.comoxazaphospholo[3,4-a]benzimidazol-1-ones, the signal for the carbamido function (C=O) was consistently observed at 160.9–161.5 ppm. tandfonline.com

In ¹H NMR, the formation of a carbamate from an alcohol is often confirmed by the disappearance of the hydroxyl (OH) proton signal. rsc.org The protons on the carbons adjacent to the nitrogen of the carbamate group show characteristic shifts. The analysis of ¹H and ¹³C NMR data is crucial for confirming the successful synthesis and purity of carbamoyl chloride derivatives. mdpi.com

| Functional Group | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| This compound (R₂N-COCl) | ¹³C | ~155 - 160 | |

| Carbamate (R₂N-COOR') | ¹³C | ~160 - 182 | rsc.orgtandfonline.com |

| Carbamate (R₂N-CH₃) | ¹³C | ~35 - 40 | rsc.org |

| Carbamate (R₂N-CH₂CH₃) | ¹³C | ~40 - 45 | rsc.org |

| Aromatic Carbons | ¹³C | ~125 - 170 | oregonstate.edu |

| Alkyl Protons (e.g., -CH₃, -CH₂-) | ¹H | ~0.9 - 4.5 | tandfonline.com |

Two-Dimensional (2D) NMR Techniques (COSY, NOSY)

For more complex molecules where one-dimensional spectra may show overlapping signals, two-dimensional (2D) NMR experiments are employed to resolve ambiguities and establish definitive structural assignments. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other through chemical bonds (typically over two to three bonds). libretexts.orgcreative-biostructure.com In a COSY spectrum, cross-peaks appear between the signals of protons that are spin-spin coupled. libretexts.org This is invaluable for tracing the proton connectivity throughout a molecule's carbon skeleton, for instance, confirming the structure of alkyl chains attached to the carbamoyl nitrogen. nih.govacs.org

NOSY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.org The Nuclear Overhauser Effect (NOE) is a through-space interaction that is distance-dependent (typically effective for protons within 5 Å). libretexts.org Cross-peaks in a NOESY spectrum indicate spatial proximity. wikipedia.org This is particularly useful for determining the stereochemistry and conformation of this compound derivatives, for example, by observing correlations between protons on an N-alkyl group and protons on another part of the molecular scaffold. nih.gov

The combined application of COSY and NOSY allows for the comprehensive elucidation of both the covalent bonding framework and the three-dimensional structure of this compound derivatives. nih.govacs.org

Computational NMR Chemical Shift Predictions (e.g., GIAO DFT) and Experimental Validation

The accuracy of NMR-based structural elucidation can be significantly enhanced by integrating experimental data with computational predictions. nih.gov Density Functional Theory (DFT) has become a powerful tool for this purpose. osti.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to calculate the NMR shielding tensors of a molecule. nih.gov

The process involves first optimizing the three-dimensional geometry of the candidate molecule using a specific functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov Following optimization, the GIAO method is used to compute the magnetic shielding for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can be compared directly with the experimental NMR data. A strong correlation between the calculated and observed spectra provides powerful evidence for the proposed structure. researchgate.net This combined experimental-computational approach is particularly valuable for distinguishing between complex isomers or assigning the structures of novel carbamoyl derivatives where empirical data may be lacking. smashnmr.orgnrel.gov For example, DFT calculations have been used to understand the interactions and stabilization energy between carbamoyl moieties and other molecules. mdpi.com The accuracy of these predictions has been systematically investigated, showing that modern methods can yield results with high confidence. rsc.orgnih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million of the theoretical mass. rsc.org This level of precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For derivatives of this compound, HRMS is used to confirm the successful incorporation of the carbamoyl moiety and any other functional groups. The observed mass is compared to the calculated mass for the expected molecular formula, and a minimal deviation provides definitive evidence for the structure. rsc.orgmdpi.com For instance, in the analysis of a silybin (B1146174) derivative, the calculated m/z for the protonated molecule [M+H]⁺ was 667.2503, while the experimentally observed value was 667.2498, confirming the elemental composition. mdpi.com

| Compound Type | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 3-O-(N,N-diethylcarbamoyl)-silybin derivative | [M+H]⁺ | 723.3129 | 723.3129 | mdpi.com |

| 3-O-(N,N-dimethylcarbamoyl)-silybin derivative | [M+H]⁺ | 667.2503 | 667.2498 | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile compounds, including many this compound derivatives. nih.govwikipedia.org In ESI-MS, ions are transferred from a solution into the gas phase with minimal fragmentation. wikipedia.orguvic.ca

This technique typically generates pseudomolecular ions, most commonly by protonation ([M+H]⁺) or by forming adducts with cations present in the solution, such as sodium ([M+Na]⁺). mdpi.com The ability to observe these intact molecular ions makes ESI-MS an excellent tool for determining the molecular weight of the parent compound. mdpi.commdpi.com ESI can also be operated in negative ion mode, where it may detect deprotonated molecules ([M-H]⁻) or adducts with anions like chloride ([M+Cl]⁻), which can be particularly relevant for chlorinated compounds. researchgate.net ESI is frequently coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures, allowing for the separation and identification of multiple carbamate derivatives and reaction byproducts in a single run. researchgate.netrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and probe the vibrational modes of a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique "molecular fingerprint." In the context of carbamoyl chlorides and their derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features and analyzing the electronic effects of various substituents.

The vibrational frequencies of specific bonds within a molecule are sensitive to their environment, including the presence of neighboring atoms and their electron-donating or electron-withdrawing nature. This makes IR spectroscopy a valuable tool for detailed structural elucidation.

Detailed Research Findings

Research has established characteristic absorption bands for the primary functional groups within carbamoyl chlorides. The most prominent of these is the carbonyl (C=O) stretching vibration, which is highly sensitive to the electronic and steric environment of the molecule.

Carbonyl (C=O) Stretching: The C=O stretching vibration in carbamoyl chlorides typically appears at a high frequency, often in the range of 1750-1800 cm⁻¹. cdnsciencepub.com For instance, in N-benzylidene-N-phenylthis compound, the C=O stretch is observed at 1750 cm⁻¹. cdnsciencepub.com The position of this band can be influenced by substituents. In N-(4-nitrophenyl)this compound, the C=O stretch is identified around 1700 cm⁻¹, indicating the influence of the aromatic nitro group. The high frequency of the C=O band is a hallmark of the acyl chloride functionality, where the electronegative chlorine atom withdraws electron density, strengthening the carbonyl double bond.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is generally found in the fingerprint region of the IR spectrum, typically between 750-800 cm⁻¹. This absorption, while sometimes less intense or convoluted with other bands, is a key indicator of the this compound group.

Nitrogen-Hydrogen (N-H) Stretching: In primary and secondary carbamoyl chlorides, the N-H stretching vibration is observed in the region of 3300 cm⁻¹. The presence or absence of this band can confirm the degree of substitution on the nitrogen atom. For example, its presence in N-(4-nitrophenyl)this compound confirms it as a secondary this compound.

Vibrational Analysis of Derivatives: The IR spectra of this compound derivatives show predictable shifts in these characteristic frequencies. For example, in the synthesis of N,N-diethyl carbamate derivatives, the C=O stretching frequency of the resulting active esters was observed in the range of 1770-1781 cm⁻¹. luxembourg-bio.com When carbamoyl chlorides are converted to ureas, the C=O stretching frequency typically shifts to a lower wavenumber. For example, in the urea (B33335) derivative formed from (α-chlorobenzyl)methylthis compound, the C=O stretch appears at 1698 cm⁻¹. cdnsciencepub.com This shift is due to the replacement of the highly electronegative chlorine with a less electronegative nitrogen atom, which donates electron density to the carbonyl group through resonance, weakening the C=O bond.

The table below summarizes the characteristic IR absorption frequencies for various carbamoyl chlorides and their derivatives based on research findings.

| Compound Name | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-benzylidene-N-phenylthis compound | C=O | Stretching | 1750 cdnsciencepub.com |

| (α-chlorobenzyl)methylthis compound derivative (urea) | C=O | Stretching | 1698 cdnsciencepub.com |

| N-(4-nitrophenyl)this compound | C=O | Stretching | ~1700 |

| N-(4-nitrophenyl)this compound | N-H | Stretching | ~3300 |

| N,N-diethyl carbamate derivative (from 7-HOAt) | C=O | Stretching | 1781 luxembourg-bio.com |

| N,N-diethyl carbamate derivative (from HOBt) | C=O | Stretching | 1770 luxembourg-bio.com |

| N,N-dimethyl-N'-phenylcarbamimidic chloride | C=N | Stretching | 1650-1700 |

| N,N-dimethyl-N'-phenylcarbamimidic chloride | C-Cl | Stretching | 750-800 |

This detailed vibrational analysis through IR spectroscopy provides crucial insights into the molecular structure and bonding of carbamoyl chlorides and their reaction products, making it an indispensable technique in their study.

Environmental Fate and Toxicological Mechanisms of Carbamoyl Chlorides

Degradation Pathways in Environmental Compartments

The environmental fate of carbamoyl (B1232498) chlorides is largely dictated by their chemical reactivity, particularly their susceptibility to hydrolysis.

Carbamoyl chlorides are generally sensitive to moisture and undergo hydrolysis. wikipedia.org The rate of this reaction can be quite rapid, significantly limiting the persistence of the parent compound in aqueous environments. The hydrolysis of N,N-disubstituted carbamoyl chlorides initially yields a carbamic acid, which is typically unstable and quickly decomposes to a secondary amine and carbon dioxide. wikipedia.orgnih.gov

Dimethylcarbamoyl chloride (DMCC), a representative compound of this class, decomposes rapidly upon contact with water. nih.gov The products of its hydrolysis are dimethylamine (B145610), carbon dioxide, and hydrogen chloride. wikipedia.orgnih.gov The half-life of DMCC in water is highly dependent on temperature, decreasing as the temperature rises. nih.gov For instance, the half-life has been reported to be approximately 6 minutes at 0 °C, while at 14 °C, it shortens to 54 seconds. wikipedia.orgnih.gov Studies on the solvolysis of N,N-dialkylcarbamoyl chlorides have shown that the N,N-diethyl derivative hydrolyzes even more rapidly than DMCC. nih.gov In the event of a fire, poisonous gases, including hydrogen chloride and nitrogen oxides, are produced. nj.gov

| Compound | Conditions | Half-life | Decomposition Products | Reference(s) |

| Dimethylthis compound | 0 °C, aqueous | ~6 minutes | Dimethylamine, Carbon dioxide, Hydrochloric acid | wikipedia.orgnih.gov |

| Dimethylthis compound | ~14 °C, aqueous | 54 seconds | Dimethylamine, Carbon dioxide, Hydrochloric acid | nih.gov |

| Dimethylthis compound | 50 °C, Dioxane/Water with POCl₃ | 11.55 minutes | Not specified | acs.org |

| Dimethylthis compound | 80 °C, Dioxane/Water with POCl₃ | 4.13 - 6.80 minutes | Not specified | acs.org |

| General this compound (R₂NCOCl) | Water | Short-lived | Carbamic acid (R₂NC(O)OH), Secondary amine (R₂NH), Carbon dioxide, HCl | wikipedia.orgnih.gov |

Direct biodegradation studies on carbamoyl chlorides are limited, primarily because their rapid hydrolysis is the dominant degradation pathway in most environmental compartments. wikipedia.orgnih.gov The primary environmental fate is abiotic degradation. However, the resulting carbamate (B1207046) structures or their decomposition products can undergo biotransformation. For example, enzymatic systems are known to act on carbamoyl groups. The enzyme l-carbamoylase can transform N-carbamoyl-l-amino acids into l-amino acids, demonstrating a biological pathway for the breakdown of such moieties. mdpi.com In drug metabolism, carbamate groups can undergo hydrolysis, and their stability towards this process is a key factor in drug design. acs.org Some biotransformation pathways for complex molecules containing carbamoyl structures involve carbamoylation with glucuronidation. nih.gov

Hydrolytic Stability and Decomposition Products

Mechanisms of Genotoxicity and DNA Interactions Attributed to Carbamoyl Chlorides

A significant toxicological concern associated with carbamoyl chlorides is their genotoxicity, which is linked to their chemical reactivity towards biological macromolecules like DNA. nih.gov

Dimethylthis compound is recognized as a direct-acting alkylating agent, which accounts for its broad spectrum of genotoxic activity. nih.gov Alkylating agents are electrophilic molecules that can react with nucleophilic sites in DNA, leading to the formation of DNA adducts. nih.govacs.org These adducts are a form of DNA damage that can interfere with replication and transcription. nih.gov

The reaction of DMCC with DNA has been shown to form specific adducts. In vitro studies using calf thymus DNA identified the formation of 6-dimethylcarbamyloxy-2′-deoxyguanosine and 4-dimethylaminothymidine. nih.gov In vivo research involving rats exposed to radiolabeled DMCC demonstrated a clear association of radioactivity with the DNA purified from their nasal mucosa, confirming the compound's ability to reach and modify DNA in living organisms. nih.gov The primary reactive sites on DNA for alkylating agents include the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. nih.govacs.org

The formation of DNA adducts by carbamoyl chlorides can lead to mutations and larger-scale chromosomal damage if not properly repaired by the cell. nih.gov Dimethylthis compound has demonstrated mutagenic and clastogenic activity across various testing systems. nih.gov It has been shown to induce DNA damage and mutations in bacteria. nih.gov In fungi, it caused aneuploidy, mutation, gene conversion, and DNA damage. nih.gov

Studies in the fruit fly, Drosophila melanogaster, showed that DMCC induced sex-linked recessive lethal mutations. nih.govindustrialchemicals.gov.au In mammalian systems, DMCC was found to induce the formation of micronuclei in the bone marrow cells of treated mice, which is an indicator of chromosomal damage. nih.gov Based on such findings, DMCC is classified as a substance suspected of causing genetic defects. industrialchemicals.gov.au Similarly, N,N-Bis(2-chloroethyl)this compound is suspected of causing heritable genetic defects. tcichemicals.com

| Organism/System | Test | Result | Reference(s) |

| Bacteria | Mutation, DNA damage | Positive | nih.gov |